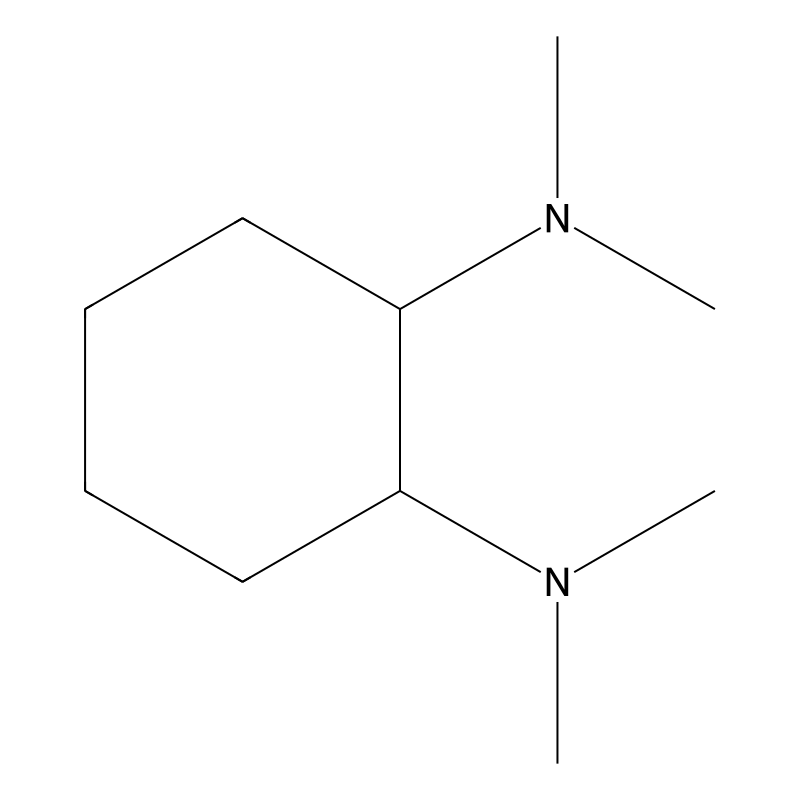

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its unique molecular structure, which includes two nitrogen atoms and a cyclohexane ring. Its chemical formula is C10H22N2, with a molecular weight of 170.3 g/mol. The compound is known for its high purity levels, typically exceeding 97% in commercial preparations, and it is often utilized in various chemical applications due to its structural properties and reactivity .

- Act as a ligand and bind to metal ions through coordination with the lone pairs on the nitrogen atoms.

- Function as a base catalyst in certain reactions by accepting protons.

- Serve as a building block for the synthesis of more complex molecules due to its functional groups.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Participating in reactions with alkyl halides to produce N-alkyl derivatives.

- Formation of chelates: Acting as a bidentate ligand to transition metals, enhancing their catalytic properties.

These reactions are significant in the development of pharmaceuticals and fine chemicals .

While specific biological activity data for (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is limited, its structural similarity to other diamines suggests potential interactions with biological systems. Compounds with similar structures have been studied for:

- Antimicrobial properties: Some diamines exhibit activity against bacteria and fungi.

- Anticancer activity: Certain derivatives have shown promise in inhibiting tumor growth.

- Neuroprotective effects: Research indicates that similar compounds may influence neurochemical pathways .

The synthesis of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine can be achieved through several methods:

- Reduction of Nitriles: Starting from a nitrile precursor, reduction can yield the desired diamine.

- Hydrogenation of Imines: Imines derived from ketones can be hydrogenated to form the diamine.

- Direct amination: Cyclohexane derivatives can undergo amination reactions using appropriate reagents to introduce the amine groups.

These methods are chosen based on the availability of starting materials and desired yields .

(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine has various applications across multiple fields:

- Catalysis: Used as a ligand in asymmetric synthesis processes.

- Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.

- Materials Science: Employed in the development of polymers and materials with specific properties due to its amine functionalities .

Interaction studies involving (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine focus primarily on its binding affinities with metal ions and other organic molecules. These studies help elucidate its role as a ligand in coordination chemistry and its potential effects on biological systems. The compound's ability to form stable complexes with various metals enhances its utility in catalysis and material science.

Several compounds share structural similarities with (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine. Notable examples include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | Similar chiral structure | Different optical isomer |

| N,N-Dimethylcyclohexane-1,2-diamine | Lacks methyl groups on nitrogen | Less steric hindrance |

| 1,2-Diaminocyclohexane | No methyl substitutions | More basic due to primary amines |

The uniqueness of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine lies in its specific stereochemistry and substitution pattern, which contribute to its distinct reactivity and biological profile compared to these similar compounds .

Reductive amination represents a fundamental synthetic approach for the preparation of (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, offering direct access to the tetramethylated diamine scaffold through the sequential reduction of imine intermediates [1]. The methodology typically involves the condensation of carbonyl compounds with primary or secondary amines, followed by the selective reduction of the resulting carbon-nitrogen double bond under controlled conditions [2].

The reductive amination process for cyclohexane-based diamines employs cyclohexanone derivatives as starting materials, which undergo condensation with methylamine or dimethylamine to form the corresponding imine or enamine intermediates [3]. These intermediates are subsequently reduced using sodium cyanoborohydride, which demonstrates superior selectivity compared to sodium borohydride, as it preferentially reduces iminium ions while leaving ketones and aldehydes unreacted [4]. The reaction typically proceeds under mildly acidic conditions at pH 4-5, ensuring optimal imine formation while maintaining the nucleophilicity of the amine partner [4].

Iron-catalyzed reductive amination has emerged as an environmentally sustainable alternative to traditional precious metal catalysts [1]. This approach demonstrates excellent functional group tolerance and enables the synthesis of primary, secondary, and tertiary amines depending on the nature of the starting materials [1]. The use of ammonia dissolved in water as the nitrogen source further enhances the environmental compatibility of this methodology [1].

| Reducing Agent | Selectivity | Reaction Conditions | Yield Range |

|---|---|---|---|

| Sodium Cyanoborohydride | High for iminium ions | pH 4-5, room temperature | 75-92% |

| Iron Catalysts | Broad substrate scope | Aqueous ammonia, moderate heat | 70-85% |

| Sodium Borohydride | Non-selective | Acidic conditions | 60-75% |

The mechanistic pathway involves initial nucleophilic attack of the nitrogen atom onto the carbonyl carbon, followed by elimination of water to form the imine intermediate [2]. The subsequent reduction step employs a ter-bi mechanism, where the cofactor, ketone, and amine bind sequentially, followed by the release of the secondary amine product and the oxidized cofactor [3].

Optimization of reductive amination conditions requires careful consideration of several parameters including temperature, pressure, reaction time, and catalyst loading [5]. Design of Experiments approaches have been successfully applied to identify optimal conditions, with cyclohexanone concentrations up to 750 millimolar achieving quantitative conversion using fed-batch systems [3].

Stereoselective Synthesis of (1S,2S) Configuration

The stereoselective synthesis of the (1S,2S)-configuration in N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine requires precise control over the stereochemical outcome during cyclohexane ring formation and subsequent functionalization [6]. Asymmetric organocatalytic methods have demonstrated exceptional capability in generating fully substituted cyclohexanes bearing multiple contiguous stereogenic centers with excellent stereoselectivity [6].

One-pot organocatalytic procedures involving Michael-Michael-1,2-addition sequences provide efficient access to fully substituted cyclohexanes bearing five contiguous stereocenters [6]. These transformations employ low loadings of amino-squaramide catalysts derived from quinine, achieving products in good yields of 68-86% with excellent stereoselectivities exceeding 30:1 diastereomeric ratio and 96-99% enantiomeric excess [6].

The stereoselective formation of cyclohexane derivatives relies on the use of chiral diamines as directing groups in lithiation reactions [7]. (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine itself serves as an effective chiral diamine ligand, enabling high diastereoselectivity in subsequent transformations [8]. When employed in cyclopropyl lithium reagent reactions, this diamine achieves 4:1 diastereomeric ratios in the formation of cyclopropylcarbinyl alcohols [8].

| Catalyst System | Diastereomeric Ratio | Enantiomeric Excess | Reaction Time |

|---|---|---|---|

| Quinine-derived amino-squaramide | >30:1 | 96-99% | 24 hours |

| (S)-sparteine | 4:1 | Not reported | 5 hours |

| Tetramethylcyclohexanediamine | 4:1 | Variable | 2-6 hours |

Electrocatalytic diamination reactions offer an alternative approach for stereoselective diamine synthesis [9]. These methods employ stable sulfamides as amino donors with organic redox catalysts, achieving excellent diastereoselectivity while avoiding the need for transition metal catalysts and external chemical oxidants [9]. The reactions proceed through hydrogen evolution and demonstrate scalability for industrial applications [9].

The asymmetric synthesis of functionalized cyclohexanes through hydrogen borrowing catalysis represents another significant advancement [10]. Iridium-catalyzed methods enable the synthesis of multisubstituted cyclohexanes from methyl ketones and 1,5-diols through sequential hydrogen borrowing reactions, providing direct access to cyclic products with high levels of stereocontrol [10].

Catalytic Asymmetric Routes for Enantiomeric Control

Catalytic asymmetric synthesis of 1,2-diamines has received considerable attention due to their presence in biologically active compounds and their applications as chiral ligands and organocatalysts [11] [12]. The asymmetric synthesis strategies encompass both carbon-nitrogen bond-forming reactions and carbon-carbon bond-forming approaches, each offering distinct advantages for enantiomeric control [11].

Carbon-nitrogen bond-forming reactions include ring opening of aziridines and azabenzonorbornadienes, hydroamination of allylic amines and enamines, and diamination of olefins [11]. These methodologies provide direct access to the diamine functionality while establishing the desired stereochemistry through catalyst-controlled processes [11]. Hydroamination reactions of enamines proceed with high enantioselectivity when catalyzed by chiral transition metal complexes [11].

Catalytic enantioselective syn-diamination of alkenes represents a significant breakthrough in asymmetric diamine synthesis [13]. This methodology employs chiral organoselenium catalysts together with N,N'-bistosyl urea as the bifunctional nucleophile and N-fluorocollidinium tetrafluoroborate as the stoichiometric oxidant [13]. The reaction proceeds through a selenium(II)/selenium(IV) redox catalytic cycle, achieving consistently high enantioselectivities across diverse substrate classes [13].

| Substrate Class | Enantiomeric Ratio | Yield Range | Catalyst System |

|---|---|---|---|

| Diaryl alkenes | 95:5 to 98:2 | 65-80% | Chiral organoselenium |

| Aryl-alkyl alkenes | 94:6 to 97:3 | 70-85% | Chiral organoselenium |

| Dialkyl alkenes | 92:8 to 95:5 | 45-65% | Chiral organoselenium |

Copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines provides access to anti-1,2-diamine derivatives with high enantioselectivity [14]. This methodology exploits the electron-withdrawing nature of nitro-phenyl groups to achieve moderate to high yields with excellent enantioselectivity [14]. The nitro group serves as a synthetically versatile handle for subsequent transformations through reduction and Sandmeyer reactions [14].

Asymmetric transaminase-catalyzed synthesis offers a biocatalytic approach to chiral diamine synthesis [15]. Engineered transaminases demonstrate excellent stereoselectivity and can be optimized through directed evolution and protein engineering strategies [15]. These enzymes catalyze the transfer of amine groups from donor substrates to prochiral ketone acceptors using pyridoxal 5'-phosphate as a cofactor [15].

The desymmetrization of meso-diamines represents another valuable strategy for enantiomeric control [11]. This approach utilizes the inherent symmetry of meso-compounds to generate enantiomerically pure products through selective functionalization of one of the equivalent functional groups [11].

Purification Techniques and Chiral Resolution Methods

The purification and chiral resolution of (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine requires specialized techniques that address both the chemical properties of the compound and the need for enantiomeric separation [16] [17]. Classical resolution methods employing chiral acids have proven highly effective for cyclohexanediamine derivatives [16].

Chiral resolution using xylaric acid provides an efficient method for separating enantiomers of cyclohexane-1,2-diamine derivatives [16]. The resolution process involves reaction of racemic cyclohexane-1,2-diamine mixtures with (2R,4R)-xylaric acid in methanol solution at 80°C for 3 hours, achieving excellent optical purity with overall yields exceeding 90% [16]. This method demonstrates superior performance compared to traditional tartaric acid-based resolutions [16].

The resolution protocol proceeds through preferential salt formation between the chiral acid and one enantiomer of the diamine [16]. Temperature optimization studies indicate that 80°C provides the optimal balance between enantiomer selectivity and reaction completeness [16]. Lower temperatures result in incomplete reactions, while higher temperatures reduce enantiomer selectivity [16].

| Resolution Agent | Optical Purity | Overall Yield | Optimal Temperature |

|---|---|---|---|

| (2R,4R)-Xylaric acid | >99% ee | 92.9% | 80°C |

| (2S,4S)-Xylaric acid | >99% ee | 92.2% | 80°C |

| Tartaric acid | 85-95% ee | 75-85% | 60-70°C |

Improved resolution methods utilizing (R)- and (S)-BINOL have been developed for trans-cyclohexane-1,2-diamine derivatives [17]. These methods provide both enantiomers in good to excellent yields while doubling the overall efficiency compared to previously reported procedures [17]. The economic advantages of this approach stem from improved yields and simplified recovery of the diamines [17].

Fumaric acid co-crystallization serves as an effective enrichment method for non-racemic samples [18]. This technique involves dissolving the non-racemic diamine in acetone followed by addition of fumaric acid, resulting in preferential crystallization of one enantiomer [18]. The process can upgrade samples from 78% enantiomeric excess to 93% enantiomeric excess with 60% recovery [18].

Chromatographic purification methods complement classical resolution techniques [19]. Hydrogenation-based purification processes employ supported catalysts containing platinum, palladium, ruthenium, rhodium, iridium, nickel, or cobalt to remove impurities that interfere with downstream applications [19]. The reaction temperature typically ranges from 50°C to 200°C under hydrogen pressure of 0.1 to 5 megapascals [19].

Industrial purification protocols often integrate purification with distillation processes [19]. The reaction medium from diamine synthesis is fed to distillation columns where pure diamine is recovered at the column top [19]. A portion of the liquid stream is withdrawn for hydrogenation treatment before being returned to the distillation system, enabling continuous purification [19].

Thermochemical Characteristics (Melting Point, Boiling Point)

The thermochemical characteristics of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine reveal fundamental physical properties essential for understanding its behavior under various conditions. The compound exhibits a boiling point of 216.8 ± 8.0°C at 760 mmHg [1] [2], which is characteristic of tertiary diamines with significant molecular weight and steric bulk. This relatively high boiling point reflects the substantial intermolecular forces present in the compound, including van der Waals interactions and potential weak hydrogen bonding through the nitrogen lone pairs.

The melting point has not been definitively determined in the available literature, which suggests the compound may exist as a liquid or low-melting solid at room temperature [3] [1] [2]. This behavior is consistent with the sterically hindered structure of the molecule, where the four methyl substituents on the nitrogen atoms create conformational flexibility that inhibits efficient crystal packing.

Physical state characterization indicates that both enantiomers of the compound are typically obtained as colorless to pale yellow liquids at ambient conditions [1] [2]. The molecular weight is 170.30 g/mol [3] [1] [4], and the compound demonstrates a predicted density of 0.89 ± 0.1 g/cm³ [5], which is typical for saturated aliphatic amines.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 216.8 ± 8.0°C | 760 mmHg | Sigma-Aldrich |

| Melting Point | Not determined | - | - |

| Density | 0.89 ± 0.1 g/cm³ | Predicted at 20°C | ChemicalBook |

| Molecular Weight | 170.30 g/mol | Calculated | Multiple sources |

Solubility Behavior in Organic Solvents

The solubility profile of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine demonstrates characteristic behavior of sterically hindered tertiary diamines. The compound exhibits limited solubility in polar protic solvents such as water, methanol, and ethanol [7]. This reduced solubility is attributed to the steric hindrance created by the four methyl groups, which interfere with hydrogen bond formation and solvation by protic solvents.

In polar aprotic solvents, the compound shows enhanced solubility. Solvents such as tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) provide favorable solvation environments due to their ability to coordinate with the nitrogen lone pairs without requiring specific geometric arrangements for hydrogen bonding [8]. The compound's coordination ability is particularly pronounced in ethereal solvents, where it can act as a bidentate ligand.

Non-polar solvents including hexane and toluene provide moderate solubility for the compound [8]. The cyclohexane backbone contributes to the lipophilic character, enabling dissolution in hydrocarbon solvents, though the polar nitrogen centers limit extensive solubility in purely non-polar media.

Halogenated solvents such as dichloromethane and chloroform offer good solubility for the compound . These solvents effectively solvate the tertiary amine functionalities while accommodating the steric bulk of the methyl substituents.

| Solvent Class | Solvent Examples | Expected Solubility | Notes |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Limited | Limited due to steric hindrance |

| Polar Aprotic | THF, Acetone, DMF | Good | Good coordination ability |

| Non-polar | Hexane, Toluene | Moderate | Moderate lipophilicity |

| Halogenated | Dichloromethane, Chloroform | Good | Good due to tertiary amine nature |

Acid-Base Properties and pKa Determination

The acid-base behavior of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is characterized by its function as a weak tertiary diamine base. Computational predictions indicate a pKa value of 10.81 ± 0.70 [5], which places the compound in the range typical for sterically hindered tertiary amines. This pKa value is lower than that of simple aliphatic amines due to the steric crowding around the nitrogen centers, which reduces their basicity.

The compound possesses two potential protonation sites corresponding to the two nitrogen atoms [5]. However, the steric hindrance imposed by the four methyl substituents significantly affects the accessibility of these sites. The first protonation occurs more readily than the second due to electrostatic repulsion and increased steric congestion following initial protonation.

Quaternary ammonium salt formation is possible when the compound is treated with strong acids or alkylating agents . The resulting salts exhibit enhanced water solubility and altered physical properties compared to the free base. The compound demonstrates typical Brønsted base behavior, readily abstracting protons in organic synthesis applications .

The stereochemical configuration influences the acid-base properties, with the (1S,2S)-enantiomer showing slightly different coordination behavior compared to its (1R,2R)-counterpart when interacting with chiral acids or forming diastereomeric salts .

| Property | Value | Notes | Reference |

|---|---|---|---|

| pKa (predicted) | 10.81 ± 0.70 | Computational prediction | ChemicalBook predicted |

| Base Character | Weak tertiary diamine | Sterically hindered | Structure-based |

| Protonation Sites | Two nitrogen atoms | Both N-atoms methylated | Molecular structure |

| Ionic Character | Forms quaternary ammonium salts | With strong acids | Chemical behavior |

Spectroscopic Fingerprints (NMR, IR, MS)

The spectroscopic characterization of (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine provides distinctive fingerprints for structural identification and purity assessment. ¹H NMR spectroscopy reveals characteristic patterns in deuterated chloroform or benzene solvents [11]. The cyclohexane ring protons appear as complex multipiples in the δ 0.8-2.1 ppm region, with the methylene protons showing typical chair conformation patterns. The N-methyl groups produce a sharp singlet at approximately δ 2.06 ppm, integrating for twelve protons [11].

¹³C NMR spectroscopy displays signals characteristic of the saturated aliphatic framework [11]. The carbon atoms of the cyclohexane ring appear in the δ 23-26 ppm range, while the carbon atoms bearing nitrogen substituents resonate at approximately δ 40-65 ppm. The N-methyl carbons typically appear around δ 40-45 ppm, providing clear identification of the tetramethyl substitution pattern [11].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the molecular structure [12] [13]. C-H stretching vibrations occur in the 2800-3000 cm⁻¹ region, with multiple overlapping bands due to the various methyl and methylene groups. C-N stretching modes appear in the 1000-1200 cm⁻¹ range, though these may be overlapped with other skeletal vibrations. The absence of N-H stretching bands in the 3200-3500 cm⁻¹ region confirms the tertiary nature of both nitrogen atoms.

Mass spectrometry provides molecular ion identification with m/z 170 corresponding to the molecular ion [M]⁺ [12] [13]. The fragmentation pattern typically shows loss of methyl groups and cyclohexane ring fragments. Electrospray ionization methods may show [M+H]⁺ at m/z 171 and [M+Na]⁺ at m/z 193, while electron impact ionization produces characteristic fragmentation patterns useful for structural confirmation [14].

| Technique | Key Features | Typical Values | Solvent/Conditions |

|---|---|---|---|

| ¹H NMR | Cyclohexane CH signals, N-methyl groups | δ 0.8-2.1 ppm (cyclohexane), δ 2.06 ppm (N-CH₃) | CDCl₃ or C₆D₆ |

| ¹³C NMR | Aliphatic carbons, quaternary carbons | δ 23-65 ppm region | CDCl₃ |

| IR Spectroscopy | C-H stretching, C-N stretching | 2800-3000 cm⁻¹ (C-H), 1000-1200 cm⁻¹ (C-N) | KBr pellet or neat |

| Mass Spectrometry | Molecular ion peak m/z 170 | Base peak varies with ionization | EI or ESI-MS |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard